molecular formula C13H19N B1355998 3-(3-Methyl-benzyl)-piperidine CAS No. 955287-64-6

3-(3-Methyl-benzyl)-piperidine

Cat. No. B1355998
M. Wt: 189.3 g/mol
InChI Key: QGDXLGZYLHVIMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of a benzyl halide with a secondary amine . For instance, 3-methylbenzyl chloride, an alpha-chloro-m-xylene, could potentially react with piperidine to form 3-(3-Methyl-benzyl)-piperidine .

Scientific Research Applications

  • Synthesis of Atypical Antipsychotics Researchers explored the synthesis of various piperidine derivatives, including compounds structurally similar to 3-(3-Methyl-benzyl)-piperidine, for potential use as atypical antipsychotics. These compounds demonstrated efficacy in behavioral models predictive of antipsychotic properties, suggesting their potential application in treating psychiatric disorders (Bolós et al., 1996).

  • Anti-Acetylcholinesterase Activity A series of piperidine derivatives, including structures akin to 3-(3-Methyl-benzyl)-piperidine, were synthesized and evaluated for anti-acetylcholinesterase activity. These compounds showed promise as potential treatments for conditions like dementia, due to their ability to increase acetylcholine levels in the brain (Sugimoto et al., 1990).

  • Neuroleptic Agent Synthesis Compounds structurally related to 3-(3-Methyl-benzyl)-piperidine were synthesized for use in metabolic studies of neuroleptic agents. These studies contribute to the understanding of the metabolism and action of drugs used in the treatment of psychiatric disorders (Nakatsuka et al., 1981).

  • Muscarinic Acetylcholine Receptor Probes Piperidine-based compounds, similar to 3-(3-Methyl-benzyl)-piperidine, were developed as ligands for muscarinic acetylcholine receptors. These ligands have applications in studying receptor-mediated processes in the brain, which is important for understanding various neurological conditions (Skaddan et al., 2000).

  • Exploring Piperidine's Role in Behaviour Regulation Research on piperidine, a core component of 3-(3-Methyl-benzyl)-piperidine, investigated its potential endogenous role in regulating behavior. This research contributes to understanding the biochemical basis of psychiatric disorders and psychotherapeutic treatments (Abood et al., 1961).

  • Structural Analysis for Drug Development Studies on the molecular structure and vibrational spectra of piperidine derivatives, including compounds similar to 3-(3-Methyl-benzyl)-piperidine, provide valuable insights for drug design and development in pharmaceutical chemistry (Taşal et al., 2009).

properties

IUPAC Name

3-[(3-methylphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-11-4-2-5-12(8-11)9-13-6-3-7-14-10-13/h2,4-5,8,13-14H,3,6-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDXLGZYLHVIMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588804
Record name 3-[(3-Methylphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methyl-benzyl)-piperidine

CAS RN

955287-64-6
Record name 3-[(3-Methylphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.